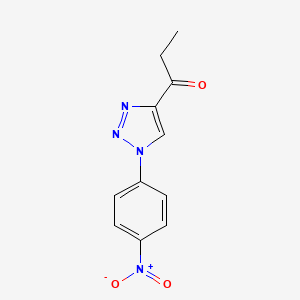
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which is further connected to a propanone moiety
準備方法
The synthesis of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenyl azide and propargyl ketone.
Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between 4-nitrophenyl azide and propargyl ketone. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the triazole ring.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include amino derivatives, substituted triazoles, and oxides.
科学的研究の応用
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its triazole ring is known for its stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The nitrophenyl group and triazole ring are common motifs in many pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
作用機序
The mechanism of action of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with molecular targets through its nitrophenyl and triazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-1-propanone: This compound lacks the triazole ring and has different chemical properties and reactivity.
1-(1-(4-Aminophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical behavior and biological activity.
1-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)propan-1-one:
The uniqueness of this compound lies in its combination of the nitrophenyl group and triazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
111969-14-3 |
|---|---|
分子式 |
C11H10N4O3 |
分子量 |
246.22 g/mol |
IUPAC名 |
1-[1-(4-nitrophenyl)triazol-4-yl]propan-1-one |
InChI |
InChI=1S/C11H10N4O3/c1-2-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
InChIキー |
NWPIGTFTSVGWAV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


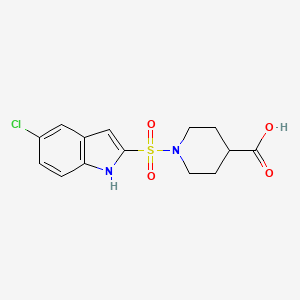
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
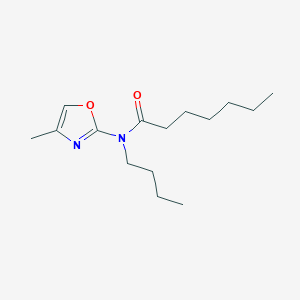

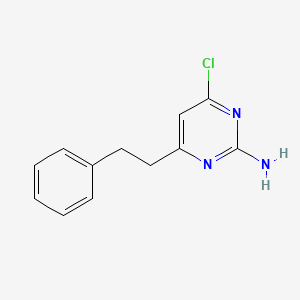

![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
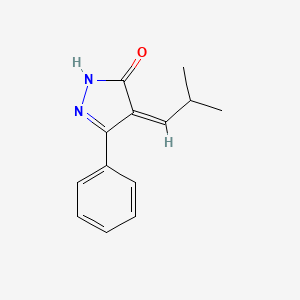
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
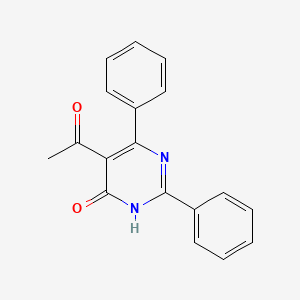
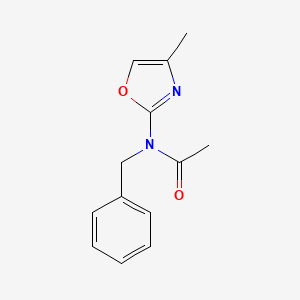
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
